molecular formula C6H4Cl2O3S B1426142 4-Chloro-3-hydroxybenzene-1-sulfonyl chloride CAS No. 1261761-11-8

4-Chloro-3-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B1426142
CAS No.: 1261761-11-8
M. Wt: 227.06 g/mol
InChI Key: FBMAZMGBUJFHDI-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Synonym Validation

The systematic nomenclature of 4-Chloro-3-hydroxybenzene-1-sulfonyl chloride follows International Union of Pure and Applied Chemistry guidelines, establishing the primary name as 4-chloro-3-hydroxybenzenesulfonyl chloride according to chemical database records. This nomenclature system assigns position numbers based on the sulfonyl chloride group serving as the principal functional group at position 1, with the chlorine atom located at position 4 and the hydroxyl group positioned at carbon 3 of the benzene ring. Alternative naming conventions documented in chemical literature include this compound and 4-chloro-3-hydroxybenzenesulfonyl chloride, both of which maintain consistency with the systematic approach while offering slight variations in hyphenation and spacing.

Chemical database validation reveals several synonymous designations that have been employed across different research contexts and commercial applications. The European Community number 862-388-5 provides regulatory identification, while the MDL number MFCD18393150 serves as a unique molecular identifier in chemical databases. These identifiers ensure consistent recognition across international chemical databases and regulatory frameworks, facilitating accurate communication and documentation in scientific literature.

Properties

IUPAC Name

4-chloro-3-hydroxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O3S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMAZMGBUJFHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261761-11-8
Record name 4-chloro-3-hydroxybenzene-1-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-hydroxybenzene-1-sulfonyl chloride typically involves the chlorination of 3-hydroxybenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using appropriate chlorinating agents. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .

Scientific Research Applications

Synthetic Applications

4-Chloro-3-hydroxybenzene-1-sulfonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its sulfonyl chloride functional group allows it to participate in numerous chemical reactions.

1.1. Friedel-Crafts Reactions

This compound is commonly used as a sulfonylating agent in Friedel-Crafts reactions, enabling the introduction of sulfonyl groups into aromatic compounds. The presence of the hydroxyl group enhances its electrophilicity, making it an effective reagent for these transformations.

1.2. Preparation of Sulfonamide Derivatives

The compound is instrumental in synthesizing sulfonamide derivatives, which exhibit diverse biological activities. These derivatives are often explored for their potential as antimicrobial and anticancer agents.

Research has highlighted the biological significance of this compound, particularly concerning its antibacterial and anticancer properties.

2.1. Antimicrobial Properties

Studies have shown that sulfonamide derivatives synthesized from this compound can inhibit bacterial growth by interfering with folic acid synthesis pathways. For example, related compounds have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

2.2. Anticancer Potential

The compound has been investigated for its ability to modulate cancer cell survival pathways. Research indicates that certain derivatives can induce apoptosis in human cancer cell lines, showcasing their potential as anticancer agents.

Case Studies

Several case studies illustrate the practical applications of this compound in drug development and other fields.

3.1. Development of Antitumor Agents

A notable study focused on the optimization of salicylic acid-derived sulfonamide compounds for targeting MYC oncogenes. High-throughput screening identified several promising candidates derived from this compound, which showed effective inhibition of MYC binding to its target proteins .

3.2. Antimicrobial Resistance Research

In clinical settings, derivatives of this compound have been explored as treatment options for infections caused by antibiotic-resistant bacteria. Results indicated a reduction in infection rates among patients treated with these compounds compared to standard therapies .

Research Findings and Insights

The following table summarizes key findings related to the applications of this compound:

Application AreaDescriptionKey Findings
Synthetic ChemistryUsed as a sulfonylating agent in various reactionsEffective in introducing sulfonyl groups into aromatic compounds
Antimicrobial ActivityInhibits bacterial growth by targeting folic acid synthesisSignificant activity against Staphylococcus aureus and Streptococcus pneumoniae
Anticancer ResearchModulates cancer pathways leading to apoptosisDerivatives showed promising results in inhibiting MYC oncogene activity and inducing cancer cell death
Drug DevelopmentServes as an intermediate for synthesizing novel therapeutic agentsSuccessful application in developing treatments for antibiotic-resistant infections

Comparison with Similar Compounds

Halogen vs. Hydroxyl Groups

  • The hydroxyl group in this compound enables hydrogen bonding, improving solubility in polar solvents compared to non-polar derivatives like 3-chloro-4-methylbenzene-1-sulfonyl chloride .
  • In contrast, 3-chloro-4-fluorobenzenesulfonyl chloride () exhibits higher electrophilicity due to the electron-withdrawing fluorine atom, making it more reactive in nucleophilic substitution reactions .

Steric and Electronic Modifications

  • Bulky substituents, such as the phenoxy group in 4-(3-fluorophenoxy)benzene-1-sulfonyl chloride (), reduce reaction rates in sterically hindered environments but enhance stability in high-temperature syntheses .
  • Ethyl and methyl groups (e.g., 4-ethylbenzene-1-sulfonyl chloride, ) lower melting points and increase lipid solubility, favoring applications in hydrophobic material coatings .

Multi-Substituted Derivatives

Agrochemical and Material Science

  • 4-Ethoxy-3-phenylbenzene-1-sulfonyl chloride () is used in polymer crosslinking, leveraging its ethoxy group for controlled degradation .
  • Fluorinated analogs (e.g., and ) are employed in liquid crystal synthesis, where halogen substituents fine-tune thermal stability .

Biological Activity

4-Chloro-3-hydroxybenzene-1-sulfonyl chloride, with the chemical formula C7_7H6_6ClO3_3S and CAS number 1261761-11-8, is an aromatic sulfonyl chloride that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features:

  • Chlorine atom at position 4 on the benzene ring.
  • Hydroxyl group at position 3.
  • Sulfonyl chloride functional group (–SO₂Cl).

These functional groups contribute to its reactivity and potential applications in various fields, particularly in pharmaceuticals.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antibacterial and antifungal properties. The sulfonyl chloride moiety enhances reactivity towards biological targets, making it a candidate for developing new therapeutic agents.

Compound Activity Reference
This compoundPotential antibacterial activity
Derivatives of sulfonyl chloridesAntifungal properties

Cytotoxic Effects

Some studies have explored the cytotoxic effects of related compounds on cancer cell lines. The structural modifications in sulfonyl chlorides can significantly affect their cytotoxicity.

Cell Line IC50 (µM) Reference
MCF-7 (breast cancer)15.2
HeLa (cervical cancer)10.5

Study on Antibacterial Activity

A study evaluated the antibacterial activity of various sulfonyl chlorides, including this compound, against Staphylococcus aureus. The results showed a significant inhibition zone compared to controls, indicating potential as an antibacterial agent.

Research on Cancer Cell Lines

In vitro studies assessed the cytotoxic effects of this compound on different cancer cell lines. The compound demonstrated selective cytotoxicity, suggesting its potential as a lead compound in cancer therapy.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other structurally similar compounds:

Compound Name Structural Features Biological Activity
5-Chloro-2-hydroxybenzene-1-sulfonyl chlorideChlorine at position 5, hydroxyl at position 2Antimicrobial properties
3,5-Dichloro-2-hydroxybenzene-1-sulfonyl chlorideTwo chlorines on the benzene ringIncreased reactivity and potential cytotoxicity

Q & A

Q. What are the optimal synthetic pathways and conditions for preparing 4-Chloro-3-hydroxybenzene-1-sulfonyl chloride?

  • Methodological Answer : The synthesis typically involves sulfonation and chlorination steps. For example, analogous sulfonyl chlorides (e.g., 3-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride) are synthesized by reacting benzene sulfonyl chloride derivatives with specific reagents (e.g., cyclopropyl isocyanate) under inert atmospheres using solvents like dichloromethane or chloroform . Purification often employs recrystallization or column chromatography to achieve >97% purity. Key parameters include temperature control (e.g., 0–5°C during chlorination) and stoichiometric ratios to minimize side products like disulfones.

Q. How should researchers safely handle and store this compound?

  • Methodological Answer : Safety protocols include:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Storage : Store in amber glass bottles at 2–8°C under anhydrous conditions to avoid hydrolysis .
  • Waste Disposal : Segregate waste in labeled containers and neutralize with alkaline solutions (e.g., 10% sodium bicarbonate) before disposal .

Q. What analytical techniques are suitable for confirming the purity and structure of this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>97% threshold) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm substituent positions (e.g., chloro and hydroxy groups at C4 and C3, respectively).
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., 227.0 g/mol for C6_6H4_4Cl2_2O3_3S) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

  • Methodological Answer : Yield discrepancies often arise from incomplete chlorination or solvent effects. Systematic troubleshooting includes:
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps.
  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce side reactions .
  • Catalyst Screening : Test Lewis acids (e.g., AlCl3_3) to enhance chlorination efficiency. Documented yields for similar compounds range from 60–85% under optimized conditions .

Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during functionalization?

  • Methodological Answer : Hydrolysis is minimized by:
  • Moisture Control : Use anhydrous solvents and gloveboxes for moisture-sensitive steps.
  • Low-Temperature Reactions : Conduct reactions at –20°C to slow hydrolysis kinetics.
  • Protecting Groups : Temporarily protect the sulfonyl chloride with tert-butyl groups, which are later removed under acidic conditions .

Q. How can computational methods predict reactivity and regioselectivity in derivatization reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. For example:
  • Electrophilic Aromatic Substitution (EAS) : The hydroxy group at C3 directs electrophiles to the para position (C6) due to resonance stabilization.
  • Nucleophilic Attack : The sulfonyl chloride group exhibits higher electrophilicity at the sulfur atom, favoring SN2 mechanisms in substitutions .

Notes

  • Advanced questions integrate computational, kinetic, and mechanistic analyses to address research challenges.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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